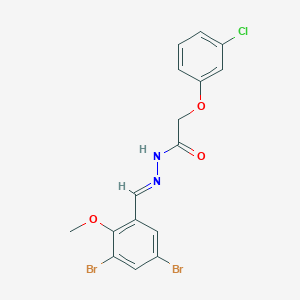

![molecular formula C12H16N2O5S2 B5553217 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid, also known as MTSEA, is a sulfhydryl-reactive compound that is widely used in biochemical research. This compound is a derivative of the amino acid cysteine and has a wide range of applications in the field of biochemistry.

Scientific Research Applications

Hydrogen Bonding and Molecular Interactions

One foundational aspect of this compound’s application lies in its role in studying hydrogen bonding and molecular interactions. Research by Smith, Wermuth, and Sagatys (2011) on proton-transfer compounds, including structures related to piperidine and sulfonamides, emphasizes the importance of understanding hydrogen-bonding patterns in designing molecules with specific properties. Their work elucidates the comparative structural features of such compounds, shedding light on the intricacies of molecular architecture and its implications for chemical reactivity and stability (Smith, Wermuth, & Sagatys, 2011).

Pharmacological Applications

The pharmacological relevance of related sulfone and piperidine derivatives is underscored by research into their structure-activity relationships. For instance, Xue et al. (2004) explored the development of TNF-alpha converting enzyme (TACE) inhibitors, highlighting the potential of these compounds in therapeutic applications, particularly in inflammation and autoimmune diseases. Their work demonstrates the efficacy of sulfonyl hydroxamic acids as potent TACE inhibitors, offering insights into the design of drugs targeting inflammatory pathways (Xue et al., 2004).

Anticancer Research

In the realm of anticancer research, the synthesis and evaluation of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole have been investigated for their anticancer properties. Rehman et al. (2018) synthesized a series of these derivatives and assessed their efficacy against cancer cell lines, identifying compounds with significant anticancer activity. This research highlights the potential of piperidine derivatives as scaffolds for developing novel anticancer agents (Rehman et al., 2018).

Catalytic Applications

The catalytic capabilities of piperidine derivatives have also been explored, as evidenced by the work of Wang et al. (2006), who developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts. Their research demonstrates the potential of these compounds in hydrosilylation reactions, offering a new avenue for the synthesis of asymmetric compounds with high yields and enantioselectivity (Wang et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

1-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S2/c1-13-11(15)10-6-9(7-20-10)21(18,19)14-4-2-8(3-5-14)12(16)17/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATUNHYGWHGDRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)